Vanilloylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

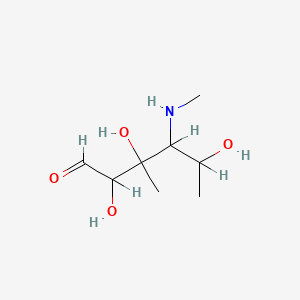

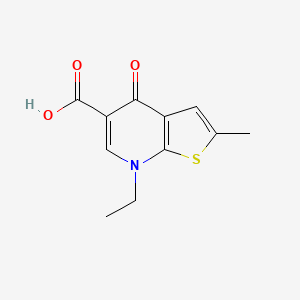

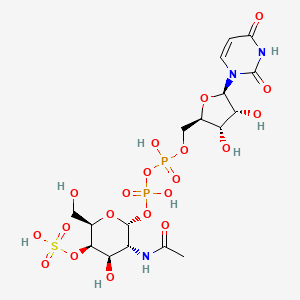

Vanilloylglycine belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine.

This compound is a N-acylglycine.

Applications De Recherche Scientifique

Metabolism and Excretion

Vanilloylglycine, a metabolite of protocatechuic acid, has been studied for its role in metabolism and excretion. One study found that while the excretion of this compound is not significantly related to urinary pH, the amount of excretion of vanillic acid, a related metabolite, positively correlates with urinary pH (Price, 1969). Another study investigating the metabolism of catecholamine metabolites in rat liver showed that this compound is formed through the conjugation of protocatechuic acid with glycine (Thomas, Kaiser, & Buschhausen, 1969).

Neurogenic Inflammation and Pain

This compound's relevance extends to neurogenic inflammation and pain perception. Research has shown that vanilloid receptor subunit 1 (VR1) plays a critical role in the transduction of noxious stimuli, and this compound-related compounds have been identified as potential VR1 antagonists. These antagonists can modulate sensory nerve fiber excitability, thus potentially contributing to analgesic effects (García-Martínez et al., 2002). Another study emphasized the role of hydrogen sulfide and TRPV1 in sepsis, indicating that compounds like this compound could be involved in modulating these pathways in inflammatory conditions (Ang, Moochhala, & Bhatia, 2010).

Interaction with Endocannabinoids

This compound may also have implications in the interaction with endocannabinoids. A study exploring the interaction between endocannabinoids and glycine receptors found that compounds like this compound might impact the functioning of inhibitory glycine receptor channels in neurons, affecting processes related to nociception and neurophysiological functions (Lozovaya et al., 2005).

Biotechnology and Molecular Biology

In the field of biotechnology, this compound-related research includes the study of formylglycine (fGly), a residue generated post-translationally in certain enzymes. The generation and function of fGly, which might be structurally related to this compound, are important for understanding enzyme mechanisms and have applications in biotechnology (Appel & Bertozzi, 2015). Additionally, the study of quantum dots in live cells and diagnostics, where glycine receptors are observed, can have implications for understanding the roles of glycine and potentially related compounds like this compound (Michalet et al., 2005).

Propriétés

Numéro CAS |

1212-04-0 |

|---|---|

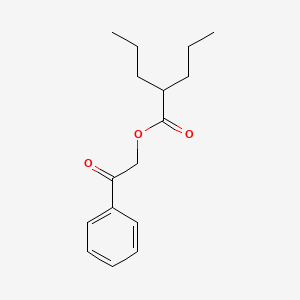

Formule moléculaire |

C10H11NO5 |

Poids moléculaire |

225.2 g/mol |

Nom IUPAC |

2-[(4-hydroxy-3-methoxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C10H11NO5/c1-16-8-4-6(2-3-7(8)12)10(15)11-5-9(13)14/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14) |

Clé InChI |

LOODYTDRRBLQNH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)O |

| 1212-04-0 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)

![2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide](/img/structure/B1230698.png)